

# Toxicology of Tsugaric Acid A: A Review of Currently Available Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tsugaric acid A*

Cat. No.: B600769

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Despite a comprehensive search of scientific literature and toxicological databases, no specific toxicology studies on **Tsugaric acid A** were identified. This indicates a significant data gap in the current understanding of the safety profile of this specific compound.

**Tsugaric acid A** is a triterpenoid that has been identified in the medicinal mushroom *Ganoderma lucidum*, also known as Reishi. While there is a body of research on the general toxicity of *Ganoderma lucidum* extracts, this information does not provide a specific toxicological profile for the isolated **Tsugaric acid A**.

## General Toxicology of *Ganoderma lucidum* Extracts

Studies on various extracts of *Ganoderma lucidum* have been conducted to assess their safety. These studies provide a broad overview of the potential toxicity of the mushroom but do not isolate the effects of its individual components like **Tsugaric acid A**.

## In Vivo Animal Studies on *Ganoderma lucidum*

A number of studies have evaluated the toxicity of *Ganoderma lucidum* extracts in animal models. For instance, a toxicological assessment of a powder produced from *G. lucidum* mycelial biomass and fruiting body in rats found it to be not acutely toxic. The study also reported no subchronic oral toxicity at doses up to 2,000 mg/kg body weight/day and no genotoxic potential.<sup>[1][2]</sup> Another study on a hot water extract of *Ganoderma lucidum* also indicated a lack of serious and lethal effects in mice, with a 50% lethal dose (LD50) higher than

5,000 mg/kg.[3] Oral administration of 5,000 mg/kg of the extract for 30 days showed no changes in body weight, hematological features, or organ weight.[3]

## In Vitro Cytotoxicity Studies on *Ganoderma lucidum*

Some in vitro studies have investigated the cytotoxic effects of *Ganoderma lucidum* extracts on various cell lines. One study observed time- and concentration-dependent decreases in the viability of Jurkat E6.1 and LG2 cells when treated with different extracts of *G. lucidum*.<sup>[4]</sup> However, the specific compounds responsible for these cytotoxic effects were not identified.

## Data Unavailability for **Tsugaric acid A**

The absence of dedicated toxicological studies on **Tsugaric acid A** means that critical data points required for a thorough safety assessment are not available. This includes:

- **Quantitative Toxicity Data:** No information on LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or IC50 (half-maximal inhibitory concentration) values for **Tsugaric acid A** could be found.
- **Detailed Experimental Protocols:** Without original research papers, it is impossible to provide the methodologies used for any toxicological evaluations.
- **Signaling Pathways:** There is no information available regarding the specific signaling pathways that might be modulated by **Tsugaric acid A** in a toxicological context.

## Conclusion

Due to the lack of specific toxicological data for **Tsugaric acid A**, it is not possible to provide an in-depth technical guide or whitepaper on its safety as requested. The available information is limited to the general safety of *Ganoderma lucidum* extracts, which contain a multitude of compounds. To ascertain the toxicological profile of **Tsugaric acid A**, dedicated in vitro and in vivo studies would be required. Researchers, scientists, and drug development professionals should be aware of this data gap when considering any potential applications of this compound.

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## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)